2-(2,5-Dichlorophenyl)-1-fluoronaphthalene
CAS No.:
Cat. No.: VC15899802
Molecular Formula: C16H9Cl2F
Molecular Weight: 291.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H9Cl2F |
|---|---|
| Molecular Weight | 291.1 g/mol |
| IUPAC Name | 2-(2,5-dichlorophenyl)-1-fluoronaphthalene |
| Standard InChI | InChI=1S/C16H9Cl2F/c17-11-6-8-15(18)14(9-11)13-7-5-10-3-1-2-4-12(10)16(13)19/h1-9H |
| Standard InChI Key | IKULHZYCPWHXTP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2F)C3=C(C=CC(=C3)Cl)Cl |
Introduction
2-(2,5-Dichlorophenyl)-1-fluoronaphthalene is an organic compound belonging to the class of halogenated aromatic hydrocarbons. It features a naphthalene ring substituted with a dichlorophenyl group at the 2-position and a fluorine atom at the 1-position. The presence of both chlorine and fluorine atoms imparts unique chemical properties, making it a subject of interest in various fields, including medicinal chemistry and materials science.
Synthesis Methods
The synthesis of 2-(2,5-Dichlorophenyl)-1-fluoronaphthalene typically involves multi-step organic reactions. Common methods include the use of continuous flow reactors to enhance efficiency and scalability. The specific outcomes of these reactions depend on the reagents and conditions employed.
Biological Activity and Potential Applications
Research into the biological activity of 2-(2,5-Dichlorophenyl)-1-fluoronaphthalene is limited but suggests potential interactions with biological targets. Compounds with similar structures often exhibit antimicrobial and anticancer properties. The unique halogen substitutions may enhance its activity against specific enzymes or receptors, necessitating further investigation to elucidate its therapeutic potential.
| Potential Application | Description |
|---|---|
| Medicinal Chemistry | Potential antimicrobial and anticancer properties |
| Materials Science | Unique chemical properties for material innovations |
Interaction Studies
Interaction studies involving 2-(2,5-Dichlorophenyl)-1-fluoronaphthalene are crucial for understanding its biological effects. Preliminary studies suggest that compounds with similar structures can interact with cytochrome P450 enzymes, influencing metabolic pathways. Further research is needed to determine its specific interactions and mechanisms of action.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-(2,5-Dichlorophenyl)-1-fluoronaphthalene. Notable examples include other halogenated naphthalenes, which may exhibit different biological activity profiles based on their substitution patterns.
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2,5-Dichlorophenyl)-4-fluoronaphthalene | Different substitution pattern | Different biological activity profile |
| 2,7-Dichlorofluorene derivatives | Fluorene core with dichloro substitution | Exhibits antimicrobial and anticancer properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume